3-(3-Pyridylmethylidene)-2-indolinone is a compound that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and cancer. This compound is a derivative of indolinone, which is a bicyclic structure known for various pharmacological properties. The pyridylmethylidene moiety enhances the compound's interaction with biological targets, suggesting a role in medicinal chemistry.
3-(3-Pyridylmethylidene)-2-indolinone belongs to the class of indolinone derivatives, which are often explored for their therapeutic properties. It is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure, making it relevant in medicinal chemistry and pharmacology.
The synthesis of 3-(3-Pyridylmethylidene)-2-indolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-indolinone with pyridine derivatives under acidic conditions. The reaction may proceed through an imine formation step, followed by cyclization to yield the final product.
The molecular structure of 3-(3-Pyridylmethylidene)-2-indolinone consists of an indolinone core with a pyridine ring attached via a methylene bridge. The structural formula can be depicted as follows:
3-(3-Pyridylmethylidene)-2-indolinone has been shown to participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, where electron-withdrawing groups on the pyridine ring can enhance nucleophilicity at specific sites on the indolinone moiety.
The mechanism by which 3-(3-Pyridylmethylidene)-2-indolinone exerts its biological effects involves the activation of the antioxidant response element (ARE) and stabilization of nuclear factor erythroid 2-related factor 2 (Nrf2). This process leads to increased expression of antioxidant enzymes, providing cellular protection against oxidative stress .
Research indicates that this compound enhances the expression of genes involved in detoxification and antioxidant defense mechanisms, thereby conferring neuroprotective effects against neurotoxic agents like lead .
3-(3-Pyridylmethylidene)-2-indolinone has potential applications in:
The compound 3-(3-Pyridylmethylidene)-2-indolinone is systematically named as 3-[(pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one under IUPAC conventions. Its molecular formula is C₁₄H₁₀N₂O, corresponding to a molecular weight of 222.25 g/mol. The structure integrates a 2-indolinone core (a bicyclic system comprising a benzene ring fused to a pyrrolidin-2-one) and a 3-pyridylmethylidene moiety at the C3 position. This conjugation creates an extended π-system, evidenced by the canonical SMILES representation: C1=CC=C2C(=C1)C(=CC3=CN=CC=C3)C(=O)N2 [6]. The planar arrangement facilitates electronic delocalization, critical for its bioactivity and spectroscopic properties.
2-Indolinone derivatives exhibit pharmacological diversity mediated by C3 substituents. Key analogues include:
Table 1: Structural Analogues of 2-Indolinone
| Compound Name | C3 Substituent | Core Modification | Biological Relevance |
|---|---|---|---|
| 3-(Pyridin-3-ylmethylidene)-2-indolinone | 3-Pyridylmethylidene | Exocyclic double bond | Nrf2 activation [3] |
| 5-Bromo-2-indolinone | Bromine at C5 | Halogenation | Cytotoxicity (IC₅₀: 1.2–3.5 µM) [8] |
| 1-Methyl-2-indolinone | Methyl at N1 | N-alkylation | Synthetic precursor [9] |
| Dispiro-indolinones | Thiohydantoin spirocycle | Polycyclic fusion | MDM2 inhibition [10] |
Solubility and Stability:
Crystallography and Spectroscopy:
Figure 1: Hydrogen Bonding in 3-(3-Pyridylmethylidene)-2-indolinone
O=C | N–H⋯N(pyridine) Table 2: Experimental vs. Calculated Physicochemical Parameters
| Parameter | Experimental Value | DFT (B3LYP/6-311++G(d,p)) |
|---|---|---|
| C=O Stretching (cm⁻¹) | 1662 | 1675 |
| C=C Stretching (cm⁻¹) | 1612 | 1608 |
| HOMO-LUMO Gap (eV) | - | 3.8 |
| Dipole Moment (Debye) | - | 5.2 |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: